molecular formula C16H18ClNO2 B14006616 3-Chloro-4-(diethylamino)-5-methyl-6-phenyl-2H-pyran-2-one CAS No. 76312-42-0

3-Chloro-4-(diethylamino)-5-methyl-6-phenyl-2H-pyran-2-one

Cat. No.: B14006616
CAS No.: 76312-42-0
M. Wt: 291.77 g/mol
InChI Key: DQOLRDQRHTVTBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-4-diethylamino-5-methyl-6-phenyl-pyran-2-one is an organic compound that belongs to the pyranone family. This compound is characterized by its unique structure, which includes a pyran ring substituted with various functional groups such as chlorine, diethylamino, methyl, and phenyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-diethylamino-5-methyl-6-phenyl-pyran-2-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction between a chlorinated pyranone derivative and diethylamine in the presence of a base can yield the desired compound. The reaction conditions often involve refluxing the mixture in an organic solvent such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 3-chloro-4-diethylamino-5-methyl-6-phenyl-pyran-2-one may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-diethylamino-5-methyl-6-phenyl-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of amino or thiol-substituted pyranones.

Scientific Research Applications

3-chloro-4-diethylamino-5-methyl-6-phenyl-pyran-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-4-diethylamino-5-methyl-6-phenyl-pyran-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-dimethylamino-5-methyl-6-phenyl-pyran-2-one
  • 3-chloro-4-diethylamino-5-ethyl-6-phenyl-pyran-2-one
  • 3-chloro-4-diethylamino-5-methyl-6-cyclohexyl-pyran-2-one

Uniqueness

3-chloro-4-diethylamino-5-methyl-6-phenyl-pyran-2-one is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various research applications.

Properties

CAS No.

76312-42-0

Molecular Formula

C16H18ClNO2

Molecular Weight

291.77 g/mol

IUPAC Name

3-chloro-4-(diethylamino)-5-methyl-6-phenylpyran-2-one

InChI

InChI=1S/C16H18ClNO2/c1-4-18(5-2)14-11(3)15(20-16(19)13(14)17)12-9-7-6-8-10-12/h6-10H,4-5H2,1-3H3

InChI Key

DQOLRDQRHTVTBS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C(=O)OC(=C1C)C2=CC=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.